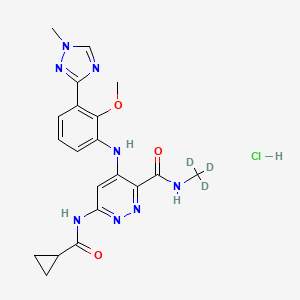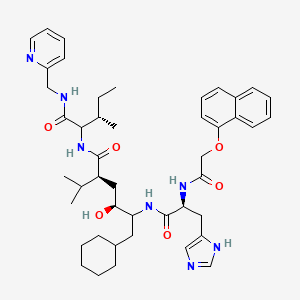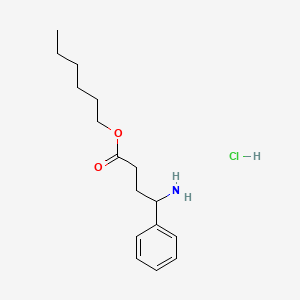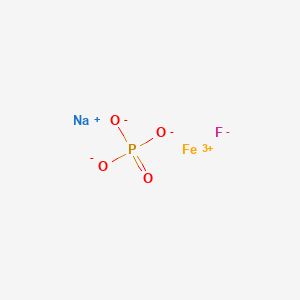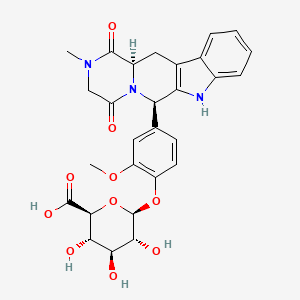
Phthalic acid, alpha-ethylbenzyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalic acid, alpha-ethylbenzyl ester, sodium salt is a chemical compound that belongs to the class of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, paints, and personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalic acid, alpha-ethylbenzyl ester, sodium salt can be synthesized through the esterification of phthalic anhydride with alpha-ethylbenzyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves large-scale esterification processes. The reaction is carried out in continuous reactors where phthalic anhydride and the alcohol are continuously fed into the reactor, and the ester product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalic acid, alpha-ethylbenzyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Phthalic acid and various oxidation by-products.
Reduction: Alpha-ethylbenzyl alcohol and phthalic acid.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phthalic acid, alpha-ethylbenzyl ester, sodium salt has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC, paints, coatings, and personal care products
Mécanisme D'action
The mechanism of action of phthalic acid, alpha-ethylbenzyl ester, sodium salt involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparaison Avec Des Composés Similaires
Phthalic acid, alpha-ethylbenzyl ester, sodium salt can be compared with other phthalic acid esters such as:
- Di-n-butyl phthalate (DnBP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sodium salt form enhances its solubility in water, making it suitable for specific applications where water solubility is desired .
Propriétés
Numéro CAS |
101521-62-4 |
|---|---|
Formule moléculaire |
C17H15NaO4 |
Poids moléculaire |
306.29 g/mol |
Nom IUPAC |
sodium;2-(1-phenylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H16O4.Na/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19;/h3-11,15H,2H2,1H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
WQRVEIMPZXVQJA-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




